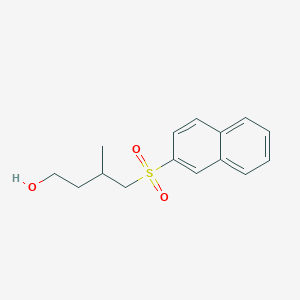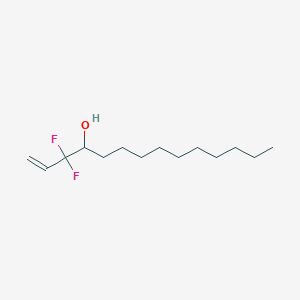
3,3-Difluorotetradec-1-EN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorotetradec-1-EN-4-OL is an organic compound characterized by the presence of two fluorine atoms attached to the third carbon of a tetradecene chain, with a hydroxyl group on the fourth carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorotetradec-1-EN-4-OL typically involves the fluorination of a precursor compound. One common method is the reaction of a tetradecene derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of recyclable catalysts and solvents can also enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorotetradec-1-EN-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3,3-difluorotetradecan-4-one.
Reduction: Formation of 3,3-difluorotetradecane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluorotetradec-1-EN-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased hydrophobicity or chemical resistance.
Mécanisme D'action
The mechanism of action of 3,3-Difluorotetradec-1-EN-4-OL involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3,3-Difluorotetradecane: Lacks the double bond and hydroxyl group, resulting in different chemical and physical properties.
3,3-Difluorotetradecan-4-one:
3,3-Difluorotetradec-1-EN-4-OL Derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness: this compound is unique due to its combination of a double bond, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in research and industry.
Propriétés
Numéro CAS |
88257-90-3 |
|---|---|
Formule moléculaire |
C14H26F2O |
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
3,3-difluorotetradec-1-en-4-ol |
InChI |
InChI=1S/C14H26F2O/c1-3-5-6-7-8-9-10-11-12-13(17)14(15,16)4-2/h4,13,17H,2-3,5-12H2,1H3 |
Clé InChI |
YADYVZKXAPILFQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C(C=C)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
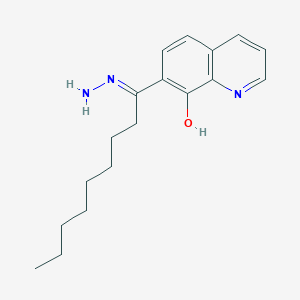
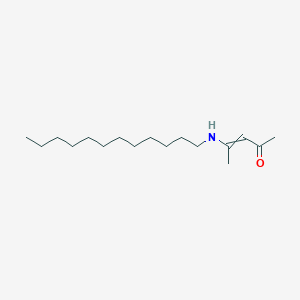

![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

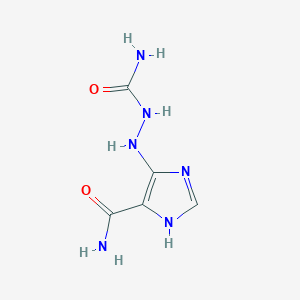
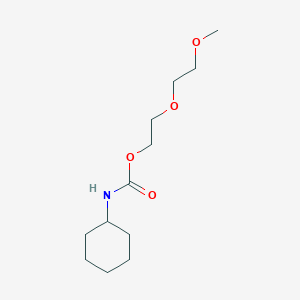

![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
![6-Bromo-2-methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14385494.png)
![ethyl N-[4-(1,3-oxathiolan-2-yl)phenyl]carbamate](/img/structure/B14385499.png)
